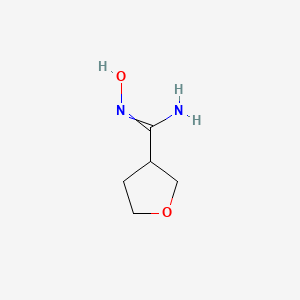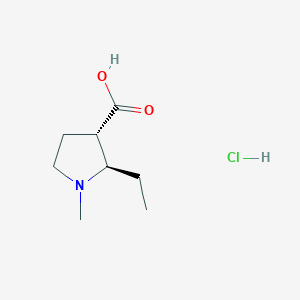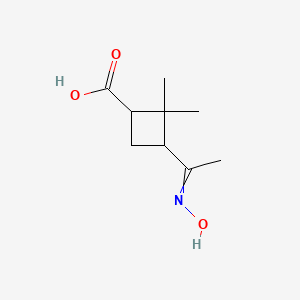
3-Phenylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropanethioate is an organic compound characterized by the presence of a phenyl group attached to a propanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpropanethioate typically involves the thioesterification of 3-phenylpropanal with thiols. This reaction can be carried out under metal-free conditions, making it an environmentally friendly process . The reaction conditions often include the use of a base such as pyridine and solvents like dichloromethane (DCM) and dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of thioesterification and the use of scalable reaction conditions suggest that it can be produced efficiently in large quantities using standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropanethioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.
Reduction: Reduction reactions can yield the corresponding alcohol or thiol.
Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phenylpropanethioates.
Scientific Research Applications
3-Phenylpropanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Phenylpropanethioate involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze thioesterification and related reactions. The pathways involved include the formation of thioester bonds, which are crucial in various biochemical processes .
Comparison with Similar Compounds
- S-Phenyl 3-hydroxy-3-phenylpropanethioate
- S-Dodecyl 3-phenylpropanethioate
- 3-Phenylpropanal
Comparison: this compound is unique due to its specific thioester structure, which imparts distinct chemical reactivity compared to similar compounds. For instance, S-Phenyl 3-hydroxy-3-phenylpropanethioate has an additional hydroxyl group, affecting its reactivity and applications .
Properties
Molecular Formula |
C9H9OS- |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-phenylpropanethioate |
InChI |
InChI=1S/C9H10OS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/p-1 |
InChI Key |
JZLMLFCJWFMZMC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)
![rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B11818610.png)


![1-(((6S,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium chloride hydrochloride](/img/structure/B11818628.png)


![rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo](/img/structure/B11818665.png)

![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)




